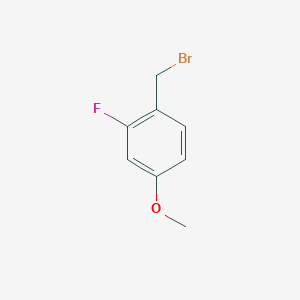

1-(Bromomethyl)-2-fluoro-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromomethyl compounds are often used as intermediates in organic synthesis . They can be employed in various reactions to introduce a methyl group into a molecule .

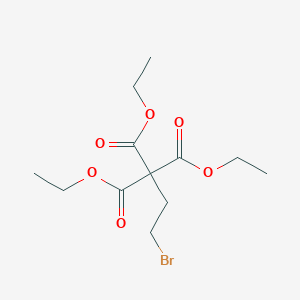

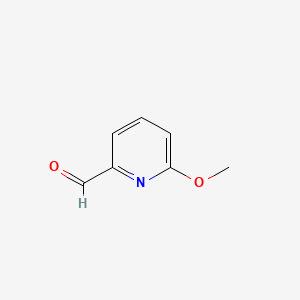

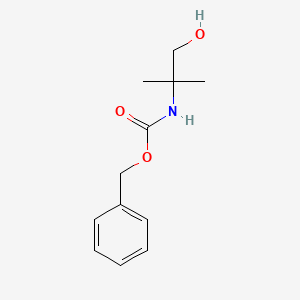

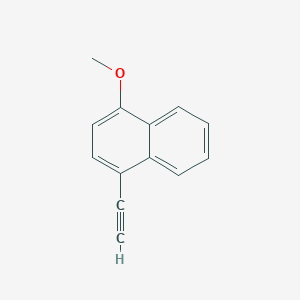

Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques and single crystal X-ray diffraction . The crystalline sample usually possesses a certain symmetry .Chemical Reactions Analysis

Benzene derivatives, including bromomethyl compounds, can undergo nucleophilic addition reactions . They can add hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be determined .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Product Characterization : A pivotal use of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene and its derivatives is in chemical synthesis. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes illustrates the compound's role as an intermediate in producing complex molecules. The reaction conditions such as raw material rate, reaction time, and temperature play crucial roles in the synthesis process. The product structures are then verified using techniques like GC-MS and 1HNMR (Guo, 2009). Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a multi-step reaction, showcasing the compound's utility in the chemical synthesis of specific bromine-containing structures (Song, 2007).

Electrochemical Applications in Energy Storage : In the realm of energy storage, derivatives of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, such as 4-bromo-2-fluoromethoxybenzene (BFMB), are explored as novel bifunctional electrolyte additives for lithium-ion batteries. BFMB can electrochemically polymerize to form a protective film on battery components, thereby enhancing the thermal stability and reducing the flammability of lithium-ion batteries. This additive does not negatively impact the batteries' normal cycle performance, making it a promising candidate for safer and more efficient energy storage solutions (Zhang, 2014).

Applications in Polymer Technology : The compound and its derivatives are instrumental in advancing polymer technology. For instance, 3,4-bis(bromomethyl) methoxybenzene addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) is synthesized and used in polymer solar cells (PSCs). These modified compounds, such as MDN-PCBM, exhibit improved photovoltaic performance compared to standard materials, signifying the compound's role in enhancing the efficiency of solar energy harvesting technologies (Bo et al., 2016).

Safety And Hazards

Zukünftige Richtungen

The future directions of research on a compound depend on its potential applications. For example, if a compound shows promise as an inhibitor of a certain enzyme, future research might focus on optimizing its structure for increased potency, testing it in biological systems, and eventually conducting clinical trials .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMXOCLNXDSEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449675 |

Source

|

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |

CAS RN |

54788-19-1 |

Source

|

| Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)